molecular formula C30H58 B14378629 Triaconta-1,3-diene CAS No. 90216-87-8

Triaconta-1,3-diene

Cat. No.: B14378629
CAS No.: 90216-87-8
M. Wt: 418.8 g/mol
InChI Key: MPTCWBZQGJMVAJ-UHFFFAOYSA-N
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Description

Triaconta-1,3-diene is a hydrocarbon compound characterized by the presence of two double bonds at the first and third positions in a 30-carbon chain. This compound belongs to the class of conjugated dienes, which are known for their unique reactivity and stability due to the conjugation of double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triaconta-1,3-diene can be achieved through various methods. One common approach involves the dehydrohalogenation of organohalides. For instance, the deprotonation of 3,3,3-trichloropropyl-1-triphenylphosphonium chloride generates the corresponding phosphorane, which reacts with aldehydes to give trichloromethylated (Z)-olefins. These olefins can then be converted into (Z)-1,3-dienes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale dehydrohalogenation processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve the use of transition metals to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

Triaconta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or diols.

    Reduction: Hydrogenation of the double bonds results in the formation of alkanes.

    Substitution: Electrophilic addition reactions, such as halogenation, can occur at the double bonds.

Common Reagents and Conditions

Major Products

    Oxidation: Epoxides and diols.

    Reduction: Alkanes.

    Substitution: Halogenated alkanes and alkenes.

Scientific Research Applications

Triaconta-1,3-diene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Triaconta-1,3-diene involves its reactivity with various chemical species. The conjugated double bonds allow for resonance stabilization, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as cycloaddition or electrophilic addition .

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: A simpler diene with four carbon atoms, commonly used in the production of synthetic rubber.

    Isoprene: A five-carbon diene, also used in rubber production and as a building block for natural products.

    1,3-Pentadiene: A six-carbon diene with similar reactivity to Triaconta-1,3-diene.

Uniqueness

This compound is unique due to its long carbon chain, which imparts distinct physical and chemical properties. Its extended conjugation provides enhanced stability and reactivity compared to shorter dienes .

Properties

CAS No.

90216-87-8

Molecular Formula

C30H58

Molecular Weight

418.8 g/mol

IUPAC Name

triaconta-1,3-diene

InChI

InChI=1S/C30H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-30H2,2H3

InChI Key

MPTCWBZQGJMVAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C

Origin of Product

United States

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